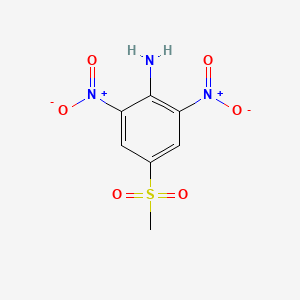
4-Methylsulfonyl-2,6-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylsulfonyl)-2,6-dinitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methylsulfonyl group and two nitro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-2,6-dinitroaniline typically involves the nitration of 4-(methylsulfonyl)aniline. The process begins with the sulfonation of aniline to introduce the methylsulfonyl group, followed by nitration to add the nitro groups. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 4-(methylsulfonyl)-2,6-dinitroaniline follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-2,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylsulfonyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(methylsulfonyl)-2,6-dinitroaniline involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The methylsulfonyl group can also participate in reactions that modify the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the nitro groups but shares the methylsulfonyl group.
2,6-Dinitroaniline: Lacks the methylsulfonyl group but has the nitro groups.
4-(Methylsulfonyl)phenylhydrazine: Contains a hydrazine group instead of an aniline group.
Uniqueness
4-(Methylsulfonyl)-2,6-dinitroaniline is unique due to the combination of the methylsulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
42760-39-4 |
|---|---|
Molecular Formula |
C7H7N3O6S |
Molecular Weight |
261.21 g/mol |
IUPAC Name |
4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3 |
InChI Key |
GZNCKEGJECDSPF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


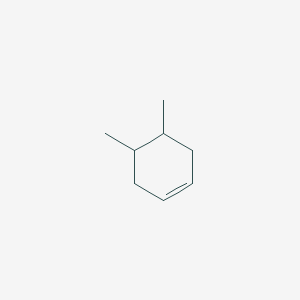
![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)

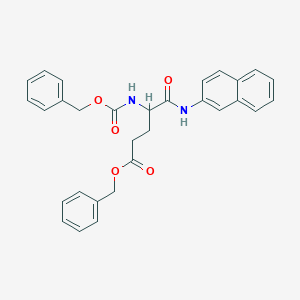
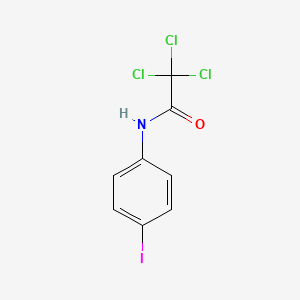
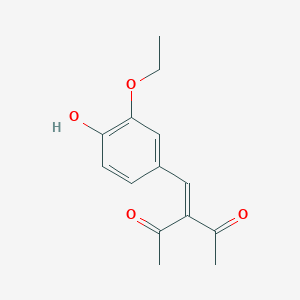
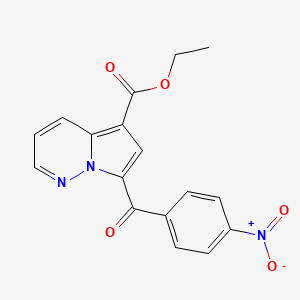

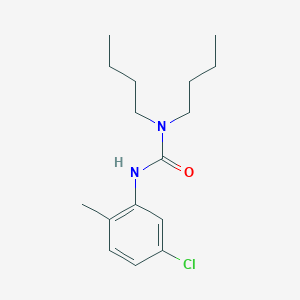
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
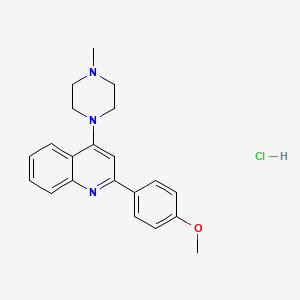
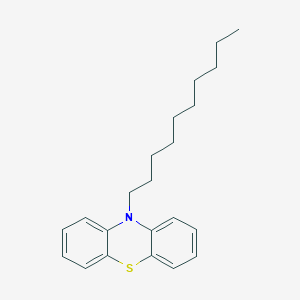
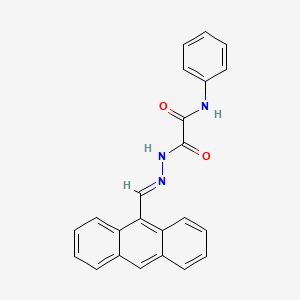
![6,6-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B11951271.png)
